![molecular formula C24H22ClN3OS B2745981 2-(2-{[(4-氯苯基)硫醚基]甲基}-1H-1,3-苯并咪唑-1-基)-N-(2,6-二甲基苯基)乙酰胺 CAS No. 339100-96-8](/img/structure/B2745981.png)

2-(2-{[(4-氯苯基)硫醚基]甲基}-1H-1,3-苯并咪唑-1-基)-N-(2,6-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

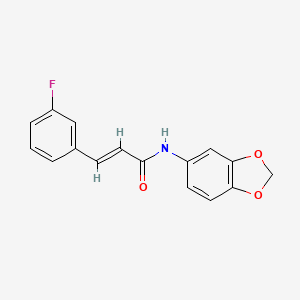

The compound “2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C22H18ClN3OS . It is a benzimidazole derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a chlorophenyl group through a sulfanyl methyl group . It also has an acetamide group attached to the benzimidazole ring, which is further substituted with a 2,6-dimethylphenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 407.916 and a density of 1.3±0.1 g/cm3 . The boiling point is 661.9±50.0 °C at 760 mmHg .科学研究应用

- Researchers have investigated the potential of this compound as an anticancer agent. Its benzimidazole core and sulfanyl group contribute to its cytotoxic effects against cancer cells. Studies explore its mechanisms of action, interactions with cellular pathways, and potential for targeted therapies .

- The compound’s benzimidazole scaffold and chlorophenyl substituent make it an interesting candidate for antimicrobial research. Investigations focus on its efficacy against bacteria, fungi, and parasites. Understanding its mode of action and potential resistance mechanisms is crucial .

- Some studies suggest that this compound exhibits anti-inflammatory properties. Researchers explore its impact on inflammatory pathways, cytokine regulation, and potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel diseases .

- The acetamide group in the compound hints at possible neuroprotective effects. Investigations delve into its ability to mitigate oxidative stress, modulate neurotransmitter systems, and protect neurons. Applications may include neurodegenerative disease management .

- The combination of benzimidazole and sulfanyl groups contributes to its antioxidant activity. Researchers study its ability to scavenge free radicals, protect cellular components, and prevent oxidative damage. Applications extend to aging-related disorders and oxidative stress-related pathologies .

- Computational chemistry and molecular modeling explore the compound’s structure-activity relationships. Researchers aim to optimize its pharmacokinetic properties, enhance bioavailability, and design derivatives with improved efficacy. This field bridges medicinal chemistry and drug development .

Anticancer Properties

Antimicrobial Activity

Anti-Inflammatory Effects

Neuroprotective Potential

Antioxidant Properties

Drug Design and Optimization

作用机制

Target of Action

It is known that benzimidazole derivatives often interact with various proteins and enzymes in the cell, disrupting their normal function .

Mode of Action

The compound’s mode of action is likely related to its interaction with these targets. The presence of the benzimidazole moiety allows the compound to bind to its targets, while the chlorophenyl sulfanyl group may enhance its binding affinity

Biochemical Pathways

Benzimidazole derivatives are often involved in disrupting protein synthesis and metabolic processes in cells . The downstream effects of these disruptions can vary widely depending on the specific targets and cell types involved.

Pharmacokinetics

Its metabolism and excretion would depend on its specific chemical structure and the presence of functional groups .

Result of Action

Given its potential targets, it may disrupt normal cellular processes, leading to cell death or altered cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and therefore its ability to bind to its targets. The presence of other molecules might compete with the compound for its targets, potentially reducing its efficacy .

属性

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3OS/c1-16-6-5-7-17(2)24(16)27-23(29)14-28-21-9-4-3-8-20(21)26-22(28)15-30-19-12-10-18(25)11-13-19/h3-13H,14-15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHVHXUHNAXRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2745898.png)

![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)

![N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2745901.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide](/img/structure/B2745904.png)

![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)